2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a chloro-fluoro-substituted benzylsulfanyl group at position 2 and a methyl group at position 3. Thienopyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine core, known for their diverse biological activities, including antitumor, antiviral, and kinase-inhibiting properties .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS2/c1-18-13(19)12-11(5-6-20-12)17-14(18)21-7-8-9(15)3-2-4-10(8)16/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXMJQSZAXOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a thienopyrimidine derivative with 2-chloro-6-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the chlorofluorobenzyl moiety using reducing agents such as lithium aluminum hydride.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced chlorofluorobenzyl derivatives.
Substitution: Various substituted thienopyrimidine derivatives
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
This section evaluates structural analogs of the target compound, focusing on substituent variations, synthetic methodologies, physicochemical properties, and biological implications.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substitution Patterns
Key Observations:
- Position 3 Substituents : Methyl (target) vs. ethyl (2d) groups influence steric bulk, which may affect binding pocket interactions in biological targets.
- Hybrid Structures : Compounds like 4o () incorporate tertiary amines and heterocycles (e.g., piperazine), enhancing solubility and kinase-targeting activity .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations:
- Melting Points : Halogenation (target) may lower melting points compared to hydroxylated analogs (e.g., 3b) due to reduced crystallinity.
- Spectral Signatures : The target’s ¹H NMR would show distinct aromatic splitting from the chloro-fluoro-benzyl group, while HRMS would confirm the molecular ion (e.g., [M+H]⁺ ~393–400 m/z).
Biological Activity
The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 1325946-48-2) is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.8 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a chlorofluorobenzyl sulfanyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 1325946-48-2 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thienopyrimidines have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that these compounds can effectively reduce cell viability in various cancer types, including breast and lung cancers.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in inflammatory pathways. Notably, thienopyrimidine derivatives have been reported to inhibit mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in pain and inflammation. The inhibition of mPGES-1 could provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve the binding affinity to target proteins.
- Sulfanyl Group : The sulfanyl moiety is essential for the interaction with biological targets, potentially influencing the compound's pharmacokinetic properties.
- Thieno[3,2-d]pyrimidine Core : This core structure is known for its versatility in drug design and has been associated with various pharmacological activities.
Case Studies
Several studies have highlighted the effectiveness of thienopyrimidine derivatives in preclinical models:
-
In Vivo Studies : A study demonstrated that a similar thienopyrimidine compound exhibited significant tumor reduction in xenograft models of breast cancer, suggesting strong anticancer efficacy.
"The compound reduced tumor volume by over 50% compared to control groups" .
- Pharmacokinetics : Another investigation into the pharmacokinetic profile revealed favorable absorption characteristics and metabolic stability, indicating potential for oral bioavailability.
Q & A
What are the recommended synthesis protocols for 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one to ensure high yield and purity?
Level: Basic
Methodological Answer:
The synthesis should involve a multi-step approach, starting with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by sulfanyl group introduction. Key steps include:
- Nucleophilic substitution : React the thienopyrimidinone intermediate with 2-chloro-6-fluorobenzyl thiol under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) to ensure regioselectivity .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor by TLC .
- Safety : Follow protocols for handling sulfanyl derivatives, including PPE (gloves, goggles) and fume hood use to avoid inhalation/contact .
How can researchers optimize reaction conditions to minimize by-products during synthesis?
Level: Advanced
Methodological Answer:
Employ a split-plot experimental design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Primary factors : Solvent type (DMF vs. THF) and temperature (60°C vs. 80°C).
- Secondary factors : Base (K₂CO₃ vs. NaH) and reaction time (12h vs. 24h).
Use ANOVA to identify significant interactions and optimize yield while suppressing side reactions like over-alkylation . Parallel monitoring via in-situ FTIR can track intermediate formation and adjust conditions dynamically .
What analytical techniques are most effective for characterizing the crystal structure of this compound?
Level: Basic
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration and confirm stereochemistry. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
- Complementary methods : Pair with solid-state NMR (¹³C CP/MAS) to analyze hydrogen bonding and π-stacking interactions in the crystal lattice .
- Validation : Compare experimental data with computational predictions (DFT calculations for bond lengths/angles) to resolve discrepancies .
What strategies resolve contradictions between experimental NMR data and computational predictions?
Level: Advanced
Methodological Answer:
- Cross-validation : Run NMR (¹H, ¹³C, 19F) in multiple solvents (DMSO-d₆, CDCl₃) to assess solvent-induced shifts .
- Dynamic NMR (DNMR) : Identify conformational equilibria (e.g., hindered rotation of the benzyl group) causing signal splitting .
- Computational refinement : Use hybrid functionals (e.g., B3LYP-D3BJ/def2-TZVP) with implicit solvent models to improve agreement with experimental shifts .
How can the environmental fate and biodegradation pathways of this compound be systematically studied?
Level: Advanced
Methodological Answer:
Adopt a tiered approach:
Lab-scale biodegradation assays : Use OECD 301F (ready biodegradability) in activated sludge to assess primary degradation .
Advanced analytics : Employ LC-QTOF-MS to identify transformation products (TPs) and quantify half-lives under varying pH/temperature .
Ecotoxicology : Test TPs on model organisms (Daphnia magna, Aliivibrio fischeri) to evaluate bioaccumulation and chronic toxicity .
What safety protocols are critical when handling sulfanyl and fluorinated derivatives during synthesis?
Level: Basic
Methodological Answer:
- PPE : Nitrile gloves, chemical-resistant lab coats, and full-face shields to prevent dermal exposure .
- Ventilation : Perform reactions in fume hoods with HEPA filters to capture volatile by-products (e.g., HF gas) .
- Waste disposal : Segregate halogenated waste in labeled containers and coordinate with certified agencies for incineration .
What in vitro models are appropriate for preliminary toxicity screening?
Level: Advanced
Methodological Answer:
- Cytotoxicity : Use human hepatoma (HepG2) cells with MTT assays to assess IC₅₀ values .
- Genotoxicity : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with S9 metabolic activation .
- Mechanistic studies : Apply high-content screening (HCS) with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
How should researchers design experiments to investigate the compound's interaction with biological targets?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
- In silico docking : Use AutoDock Vina with cryo-EM structures to predict binding poses and guide mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
